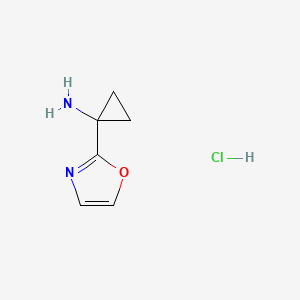

1-(Oxazol-2-YL)cyclopropan-1-amine hcl

Description

1-(Oxazol-2-YL)cyclopropan-1-amine hydrochloride (chemical formula: C₆H₉ClN₂O, molecular weight: 160.61 g/mol) is a cyclopropane-containing amine derivative functionalized with an oxazole ring at the 1-position. Oxazole, a five-membered heterocycle with nitrogen and oxygen atoms, confers unique electronic properties due to its aromaticity and electron-withdrawing nature. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

1-(1,3-oxazol-2-yl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c7-6(1-2-6)5-8-3-4-9-5;/h3-4H,1-2,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLGHBXDZBIMBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=CO2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxazol-2-YL)cyclopropan-1-amine hydrochloride typically involves the formation of the oxazole ring followed by the attachment of the cyclopropane moiety. One common method for synthesizing oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base . The cyclopropane ring can be introduced through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

Industrial Production Methods

Industrial production of 1-(Oxazol-2-YL)cyclopropan-1-amine hydrochloride may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Oxazol-2-YL)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.

Reduction: Reduction of the oxazole ring can yield oxazolidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Oxazolone derivatives.

Reduction: Oxazolidine derivatives.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

1-(Oxazol-2-YL)cyclopropan-1-amine hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Oxazol-2-YL)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with target proteins, while the cyclopropane moiety can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 1-(Oxazol-2-YL)cyclopropan-1-amine HCl, emphasizing structural variations, physicochemical properties, and functional implications:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Properties |

|---|---|---|---|---|---|

| 1-(Oxazol-2-YL)cyclopropan-1-amine HCl | Oxazol-2-yl | C₆H₉ClN₂O | 160.61 | N/A | High polarity due to oxazole; moderate solubility in water (HCl salt). |

| 1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine HCl | 5-Methylbenzoxazol-2-yl | C₁₁H₁₃ClN₂O | 224.69 | 2138244-10-5 | Enhanced aromaticity from fused benzene; increased lipophilicity vs. oxazole. |

| 1-(2-Fluorophenyl)cyclopropan-1-amine HCl | 2-Fluorophenyl | C₉H₁₁ClFN | 187.64 | N/A | Fluorine atom improves metabolic stability; higher logP vs. heterocyclic analogs. |

| 1-(Trifluoromethyl)cyclopropan-1-amine HCl | CF₃ | C₄H₇ClF₃N | 161.56 | 35501-83-8 | Strong electron-withdrawing CF₃ reduces amine basicity; volatile. |

| 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropan-1-amine HCl | Oxadiazole-methylene | C₇H₁₁ClN₃O | 189.64 | N/A | Oxadiazole’s electron-deficient nature may enhance hydrogen bonding. |

Structural and Electronic Differences

- Heterocyclic vs. Aromatic Substituents: The oxazole ring in 1-(Oxazol-2-YL)cyclopropan-1-amine HCl provides moderate electron-withdrawing effects, which can stabilize adjacent charges or influence hydrogen-bonding interactions. The 2-fluorophenyl derivative () lacks heterocyclic nitrogen but introduces a halogen, enhancing lipophilicity and resistance to oxidative metabolism .

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group () significantly lowers the pKa of the amine (estimated ΔpKa ~2–3 vs. oxazole), reducing its protonation tendency in physiological conditions .

Physicochemical and Stability Profiles

- Solubility : Hydrochloride salts generally improve aqueous solubility. The oxazole derivative’s solubility is likely intermediate between the highly polar trifluoromethyl compound (lower logP) and the lipophilic benzoxazole analog (higher logP) .

- Stability : Fluorinated derivatives (e.g., 2-fluorophenyl) show enhanced stability under acidic conditions due to fluorine’s inductive effects. In contrast, oxazole rings may degrade under prolonged UV exposure due to photoinstability .

Biological Activity

1-(Oxazol-2-YL)cyclopropan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name: 1-(Oxazol-2-YL)cyclopropan-1-amine hydrochloride

- Molecular Formula: C₅H₈ClN₃O

- Molecular Weight: 161.58 g/mol

The biological activity of 1-(Oxazol-2-YL)cyclopropan-1-amine HCl is primarily attributed to its interaction with various biological targets:

- Receptor Modulation: The compound may act as a modulator of neurotransmitter receptors, influencing pathways involved in mood regulation and cognitive functions.

- Enzyme Inhibition: It has been noted for potential inhibition of specific enzymes related to metabolic pathways, which could impact cellular signaling and growth processes.

Biological Activity Overview

The compound's biological activities can be summarized as follows:

Antidepressant Effects

A study exploring the antidepressant properties of 1-(Oxazol-2-YL)cyclopropan-1-amine HCl demonstrated significant improvements in animal models subjected to stress-induced depression. The compound was found to increase levels of serotonin and norepinephrine in the brain, suggesting a mechanism similar to that of traditional antidepressants.

Neuroprotective Properties

Research has indicated that this compound may have neuroprotective effects against oxidative stress. In vitro studies showed that it could reduce apoptosis in neuronal cell lines exposed to neurotoxic agents, indicating its potential utility in treating neurodegenerative diseases.

Anticancer Activity

In cancer research, 1-(Oxazol-2-YL)cyclopropan-1-amine HCl has been evaluated for its ability to inhibit proliferation in various cancer cell lines. A notable study reported a reduction in cell viability by up to 70% in breast cancer cells treated with this compound, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(Oxazol-2-YL)cyclopropan-1-amine HCl, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Selectivity |

|---|---|---|

| Compound A | Antidepressant | Moderate |

| Compound B | Anticancer | High |

| 1-(Oxazol-2-YL)cyclopropan-1-amine HCl | Neuroprotective & Anticancer | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.